molecular formula C11H19N3O2 B581785 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1223748-32-0

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B581785
CAS RN: 1223748-32-0
M. Wt: 225.292
InChI Key: QXXBSSUJZIPILG-UHFFFAOYSA-N
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Description

3-((Ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, commonly referred to as EMPA, is a compound that has been widely studied for its various properties. It is a derivative of pyrazole, and is used in a variety of scientific research applications.

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. For example, certain pyrazole compounds have shown to significantly reduce the corrosion rate of steel in hydrochloric acid, with the inhibiting action increasing with the concentration of the compounds. These studies provide insights into the potential industrial applications of pyrazole derivatives in protecting metals against corrosion (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Coordination Polymers

Research has also focused on the synthesis of coordination polymers using pyrazole derivatives as ligands. These materials have been studied for their structural diversity and potential applications in areas such as catalysis, gas storage, and separation. For instance, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been used to assemble chiral and achiral coordination polymers with metals like Zn(II) and Cd(II), showcasing the versatility of pyrazole derivatives in constructing materials with complex architectures (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).

Synthesis of Heterocyclic Compounds

Pyrazole derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds, which are of interest for their biological and pharmacological properties. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, highlighting the role of pyrazole derivatives in the development of new synthetic methodologies for heterocyclic chemistry (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Antimicrobial and Anticancer Agents

Pyrazole derivatives have been explored for their antimicrobial and anticancer activities, with some compounds showing promising results. The synthesis and evaluation of novel pyrazole compounds with various substituents have led to the identification of potential pharmacophore sites for antimicrobial and anticancer activity, contributing to the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

5-[[ethyl(propan-2-yl)amino]methyl]-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-5-14(8(2)3)7-9-6-10(11(15)16)13(4)12-9/h6,8H,5,7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXBSSUJZIPILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NN(C(=C1)C(=O)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676578
Record name 3-{[Ethyl(propan-2-yl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

1223748-32-0
Record name 3-{[Ethyl(propan-2-yl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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